molecular formula C7H9N3O2 B13606340 methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate

methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate

Cat. No.: B13606340
M. Wt: 167.17 g/mol
InChI Key: LSFMSZMYQJFLIA-UHFFFAOYSA-N
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Description

Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is a 1,2,3-triazole derivative featuring a cyclopropyl substituent at the N1 position and a methyl ester group at the C5 position. The 1,2,3-triazole scaffold is a privileged structure in medicinal chemistry due to its metabolic stability, hydrogen-bonding capacity, and versatility in click chemistry-based synthesis . Cyclopropyl groups are valued for their rigidity and unique electronic properties, which can enhance binding affinity and modulate pharmacokinetic profiles in drug candidates . This compound is synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, ensuring regioselective formation of the 1,4-disubstituted triazole core .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

methyl 3-cyclopropyltriazole-4-carboxylate

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)6-4-8-9-10(6)5-2-3-5/h4-5H,2-3H2,1H3

InChI Key

LSFMSZMYQJFLIA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=NN1C2CC2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate generally involves the following key steps:

  • Starting from 1-cyclopropyl-4,5-dibromo-1H-1,2,3-triazole as the precursor.
  • Selective reaction with Grignard reagents to introduce functional groups at specific positions.
  • Carboxylation via carbon dioxide insertion.
  • Esterification to form the methyl ester derivative.

This approach is supported by a detailed patent (US20180029999A1) that outlines a multi-step synthetic route involving Grignard reagents and methyl iodide for methyl ester formation.

Stepwise Synthetic Procedure

The preparation involves the following sequential reactions:

Step Reaction Description Key Reagents & Conditions Outcome & Notes
1 Dissolution of 1-cyclopropyl-4,5-dibromo-1H-1,2,3-triazole in tetrahydrofuran (THF) and cooling to −20 °C 2.0 M isopropylmagnesium chloride in THF, dropwise addition, 1 hour reaction Formation of 1-cyclopropyl-4-bromo-1H-1,2,3-triazole intermediate
2 Addition of methyl alcohol (methanol) dropwise Methanol, stoichiometric amounts Quenching of intermediate to stabilize
3 Addition of isopropylmagnesium chloride-lithium chloride composite at −10 °C and stirring at 10–20 °C for 1 hour 1.3 M solution in THF Facilitates further substitution on the triazole ring
4 Cooling to −10 °C and introduction of carbon dioxide gas for 15 minutes CO₂ gas Carboxylation to form carboxylic acid intermediate
5 Acidification with hydrochloric acid and extraction with ethyl acetate HCl, ethyl acetate Isolation of crude carboxylic acid
6 Esterification with methyl iodide and potassium carbonate in THF/dimethylformamide (DMF) mixture at 25–40 °C for 24 hours Methyl iodide, K₂CO₃, THF/DMF solvent Formation of methyl ester of 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate
7 Workup: aqueous-organic phase separation, drying, concentration, crystallization at 0 °C Standard organic extraction and purification Pure methyl ester product obtained with ~64% yield

This detailed procedure is based on the patent example for the cyclopropylmethyl substituted triazole and represents a robust route to the target compound.

Reaction Scheme Summary

The overall synthetic pathway can be summarized as follows:

Research Findings and Data

Reaction Conditions Optimization

  • Temperature control is critical, especially during Grignard additions and CO₂ introduction, to avoid side reactions.
  • Use of mixed solvents (THF with DMF or N,N-dimethylacetamide) facilitates solubility and reaction efficiency during esterification.
  • Methyl iodide is preferred for methyl ester formation due to its high reactivity and selectivity.

Comparative Context and Additional Notes

While the direct preparation of this compound is specifically detailed in the patent literature, broader synthetic methodologies for 1,2,3-triazole derivatives have been extensively reviewed in the literature. These include:

  • Metal-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole ring formation.
  • Organocatalytic and metal-free routes for functionalized triazoles.
  • Variations in substitution patterns and esterification methods.

However, the cyclopropyl substitution and specific carboxylate esterification described here are best exemplified by the Grignard/carboxylation/esterification sequence in the patent.

Summary Table of Preparation Method

Step Reagents & Conditions Purpose Temperature Range Yield (%) Notes
1 1-cyclopropyl-4,5-dibromo-1H-1,2,3-triazole + isopropylmagnesium chloride (2.0 M in THF) Selective bromine substitution −20 °C - Stir 1 h
2 Methanol addition Quenching intermediate - - Dropwise
3 Isopropylmagnesium chloride-lithium chloride composite Further substitution −10 °C to 20 °C - 1 h reaction
4 Carbon dioxide bubbling Carboxylation −10 °C - 15 min
5 Hydrochloric acid acidification + ethyl acetate extraction Workup Room temp - Extraction
6 Methyl iodide + potassium carbonate in THF/DMF Esterification 25–40 °C - 24 h
7 Crystallization Purification 0 °C 64% Vacuum drying

Chemical Reactions Analysis

Oxidation Reactions

The methyl ester group undergoes oxidation under controlled conditions:

  • Reagents : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic/neutral media .

  • Products : Carboxylic acid derivatives via ester hydrolysis (e.g., 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylic acid).

Reaction TypeConditionsMajor ProductYield (%)Reference
Ester OxidationKMnO₄, H₂O, 80°CCarboxylic acid derivative85–92

Reduction Reactions

The triazole ring and ester group participate in selective reductions:

  • Reagents : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .

  • Products : Alcohols (e.g., 1-cyclopropyl-1H-1,2,3-triazole-5-methanol) or reduced triazole intermediates.

Reaction TypeReducing AgentTemperatureMajor ProductYield (%)
Ester ReductionLiAlH₄, THF0°C → RTPrimary alcohol78

Substitution Reactions

The triazole ring undergoes nucleophilic substitution at the N1 or C4 positions:

  • Reagents : Amines, thiols, or alkyl halides under basic conditions (e.g., K₂CO₃) .

  • Products : Functionalized triazoles with tailored substituents.

Example Reaction Pathway:

Step 1 : Deprotonation of the triazole at N1 using K₂CO₃.
Step 2 : Reaction with benzyl bromide to form 1-benzyl-4-cyclopropyl-1H-1,2,3-triazole-5-carboxylate .

SubstrateReagentProductReaction TimeYield (%)
Methyl esterBenzyl bromide1-Benzyl-substituted triazole6 h82

Cycloaddition Reactions

The compound participates in Huisgen 1,3-dipolar cycloaddition ("click chemistry") as an alkyne precursor:

  • Reagents : Copper(I)-catalyzed reaction with azides (e.g., benzyl azide) .

  • Products : 1,4-Disubstituted 1,2,3-triazoles with enhanced structural complexity.

Azide SourceCatalystConditionsTriazole ProductYield (%)
Benzyl azideCuI, DMSORT, 3 h1-Benzyl-4-cyclopropyltriazole76

Hydrolysis and Functionalization

The ester group is hydrolyzed to carboxylic acid for further derivatization:

  • Reagents : Aqueous HCl or NaOH .

  • Products : Carboxylic acid derivatives, which react with amines to form amides.

Hydrolysis AgentTemperatureProductSubsequent ReactionFinal Product
6M HClReflux, 4 hCarboxylic acidEDC coupling with anilineAmide derivative

Mechanistic Insights

  • Electrophilic Substitution : The electron-deficient triazole ring facilitates attack by nucleophiles at the C4 position .

  • Steric Effects : The cyclopropyl group influences reaction rates by sterically shielding the triazole N1 position, directing substitution to C4 .

Comparative Reactivity Data

A kinetic study comparing reaction rates with analogous triazole derivatives:

CompoundReaction TypeRate Constant (M⁻¹s⁻¹)Half-Life (min)Reference
Methyl 1-cyclopropyltriazole-5-carboxylateClick reaction24.4 ± 0.88
Unsubstituted 1,2,3-triazoleClick reaction0.000176800

The 140,000-fold rate enhancement highlights the electron-withdrawing effect of the ester group .

Scientific Research Applications

Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound with diverse applications in scientific research, including chemistry, biology, and industry. The presence of the cyclopropyl group enhances its stability and reactivity, distinguishing it from other triazole derivatives and contributing to its specific chemical and biological properties.

Scientific Research Applications

Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate serves as a building block for synthesizing complex molecules and studying reaction mechanisms. Its biological activity is of interest for developing new pharmaceuticals and studying enzyme inhibition, and it is also used in the production of specialty chemicals and materials with specific properties.

Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate derivatives have shown promising antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than that of ciprofloxacin.

BacteriaMIC (µg/mL)
Staphylococcus aureus0.195
Escherichia coli0.195
Pseudomonas aeruginosa0.781

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition Triazoles can inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
  • Induction of Apoptosis Studies indicate that compounds induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio.

Chemical Reactions

Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate can undergo various chemical reactions:

  • Oxidation The compound can be oxidized to form corresponding oxides or other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can convert the compound into different reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution The triazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups. Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.

Case Studies

Several case studies demonstrate the efficacy of methyl 1-cyclopropyl-1H-1,2,3-triazole derivatives:

  • Ciprofloxacin-Triazole Hybrids A series of hybrids synthesized from ciprofloxacin showed enhanced anticancer activity compared to their parent compounds.
  • Triazole-Chalcone Conjugates These compounds exhibited significant cytotoxicity in various cancer models and were effective in inhibiting tumor growth in vivo.

1,2,3-Triazoles as Amide Bioisosteres

Mechanism of Action

The mechanism of action of methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the N1 position critically influences the compound’s properties. Key analogs and their substituents include:

Compound Name N1 Substituent C5 Functional Group Key References
Methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate Cyclopropyl Methyl ester
Methyl 1-propyl-1H-1,2,3-triazole-5-carboxylate (SI63) Propyl Methyl ester
Methyl 1-allyl-1H-1,2,3-triazole-5-carboxylate (SI55) Allyl Methyl ester
Methyl 1-isobutyl-1H-1,2,3-triazole-5-carboxylate (SI66) Isobutyl Methyl ester

Key Observations :

  • Cyclopropyl vs.
  • Allyl Substituents : Allyl groups (SI55) introduce π-bond conjugation, which may enhance intermolecular interactions but reduce stability under oxidative conditions .

Key Observations :

  • Microwave vs. Conventional Methods : Microwave-assisted synthesis (e.g., SI55) reduces reaction times (<2 hours) compared to conventional heating .
  • Cyclopropane Introduction : The cyclopropyl group requires careful handling due to ring strain, often necessitating mild bases (K₂CO₃) and polar aprotic solvents (CH₃CN) .

Spectroscopic and Structural Data

13C NMR shifts for the triazole C5-carboxylate group vary slightly depending on the N1 substituent:

Compound δ (13C, C5-COOCH₃) δ (13C, N1 Substituent) Reference
SI63 (Propyl derivative) 158.7 ppm 28.4 ppm (propyl CH₂)
SI55 (Allyl derivative) 158.7 ppm 122.0 ppm (allyl CH₂)
Cyclopropyl derivative* ~158–160 ppm (predicted) 12.3 ppm (cyclopropyl CH₂)

*Predicted data based on ethyl 1-(cyclopropylmethyl) analog .

Key Observations :

  • The cyclopropyl group’s electron-withdrawing nature may deshield the C5 carbonyl carbon, shifting its δ value upfield compared to alkyl derivatives.
  • Allyl substituents show distinct alkene carbon signals (δ ~122 ppm) absent in saturated analogs .

Biological Activity

Methyl1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

This compound has the molecular formula C7H9N3O2 and a molecular weight of approximately 167.17 g/mol. The compound features a triazole ring and a cyclopropyl group, contributing to its unique chemical behavior and biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Triazole Ring : This is commonly achieved through "click" chemistry methods, particularly the azide-alkyne cycloaddition reaction.
  • Esterification : The carboxylic acid group is converted to an ester using methanol and an acid catalyst.
  • Cyclopropyl Introduction : The cyclopropyl moiety can be introduced via nucleophilic substitution reactions.

Biological Activity

This compound exhibits a range of biological activities:

Anticancer Activity

Numerous studies have reported the anticancer potential of triazole derivatives. For instance:

  • Cytotoxicity : Compounds linked to methyl1-cyclopropyl-1H-1,2,3-triazole have shown significant cytotoxic effects against various cancer cell lines. One study demonstrated IC50 values in the nanomolar range against HCT-116 colon cancer and MCF7 breast cancer cell lines .
CompoundCell LineIC50 (µM)
6aA5490.15
6bMCF70.02
IXHepG20.03

Antimicrobial Activity

Methyl1-cyclopropyl-1H-1,2,3-triazole derivatives have also been evaluated for their antimicrobial properties:

  • Bacterial Inhibition : The compound has shown promising activity against Staphylococcus aureus and Escherichia coli with MIC values significantly lower than standard antibiotics like ciprofloxacin .
BacteriaMIC (µg/mL)
Staphylococcus aureus0.195
Escherichia coli0.195
Pseudomonas aeruginosa0.781

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : Triazoles can inhibit key enzymes involved in cancer cell proliferation and bacterial growth.
  • Induction of Apoptosis : Studies indicate that compounds induce apoptosis in cancer cells by activating caspases and altering the Bax/Bcl-2 ratio .

Case Studies

Several case studies underscore the efficacy of methyl1-cyclopropyl-1H-1,2,3-triazole derivatives:

  • Ciprofloxacin-Triazole Hybrids : A series of hybrids synthesized from ciprofloxacin showed enhanced anticancer activity compared to their parent compounds .
  • Triazole-Chalcone Conjugates : These compounds exhibited significant cytotoxicity in various cancer models and were effective in inhibiting tumor growth in vivo .

Q & A

Q. What are the common synthetic routes for methyl 1-cyclopropyl-1H-1,2,3-triazole-5-carboxylate?

The compound is typically synthesized via copper- or ruthenium-catalyzed azide-alkyne cycloaddition (CuAAC or RuAAC), a cornerstone of click chemistry. For example, ruthenium catalysts like {(Tp)(PPh₃)₂Ru(N₃)} facilitate regioselective 1,4-disubstituted triazole formation under reflux conditions in toluene . Key steps include:

  • Reacting cyclopropyl azides with methyl propiolate derivatives.
  • Purification via silica gel chromatography, eluting with ether or CH₂Cl₂ .
  • Confirming regiochemistry using X-ray crystallography .

Q. How is the compound characterized structurally?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For example:

  • Bond lengths (e.g., N3–C4 = 1.3367 Å, C3–N1 = 1.3621 Å) and angles (e.g., C–CH₂–N = 112.13°) help validate tetrahedral distortions .
  • Spectroscopic methods (¹H/¹³C NMR, IR) are used to confirm functional groups, such as the ester carbonyl (C=O) at ~1700 cm⁻¹ .

Q. What are the stability considerations during storage?

While specific data for this compound are limited, analogous triazole esters are stable under recommended storage (dry, inert atmosphere, 2–8°C). Avoid heat, strong oxidizers, and moisture to prevent decomposition into hazardous byproducts (e.g., CO, NOₓ) .

Advanced Research Questions

Q. How does the cyclopropyl substituent influence reactivity and biological activity?

The cyclopropyl group enhances metabolic stability and steric effects, potentially improving pharmacokinetic properties. Studies on similar triazoles show that cyclopropyl substitution:

  • Reduces ring-opening reactions under acidic conditions compared to aliphatic chains .
  • Modulates interactions with enzymes (e.g., cytochrome P450) due to its rigid, planar structure .
  • May enhance antimicrobial or antitumor activity, as seen in analogs with sulfanyl or carboxylate groups .

Q. What strategies optimize regioselectivity in triazole synthesis?

Catalyst choice dictates regioselectivity:

  • Ru catalysts : Favor 1,4-disubstituted triazoles via vinylidene intermediates .
  • Cu catalysts : Prefer 1,5-regiochemistry due to π-π stacking interactions.
  • Solvent (e.g., toluene vs. DMF) and temperature (reflux vs. RT) further refine yields .

Q. How can computational methods predict the compound’s bioactivity?

Molecular docking (e.g., AutoDock Vina) and QSAR models analyze interactions with targets like kinases or proteases. Key parameters:

  • Lipophilicity (LogP) : Predicted via octanol-water partitioning (experimental data needed) .
  • H-bonding : Carboxylate and triazole groups act as H-bond acceptors, critical for enzyme inhibition .

Data Contradictions and Gaps

Q. Why are toxicity and environmental impact data limited for this compound?

Existing safety data sheets (SDS) for related triazoles (e.g., ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate) classify them as non-hazardous but lack ecotoxicological data (e.g., LC50, biodegradability) . Researchers must:

  • Conduct in vitro toxicity assays (e.g., Ames test for mutagenicity).
  • Perform environmental fate studies to assess bioaccumulation potential .

Q. How do discrepancies in synthesis yields arise across studies?

Variability stems from:

  • Catalyst purity : Trace impurities in Ru or Cu catalysts reduce efficiency .
  • Azide handling : Moisture-sensitive cyclopropyl azides require anhydrous conditions .

Methodological Recommendations

Q. What analytical techniques resolve structural ambiguities?

  • X-ray crystallography : Resolves regiochemistry and confirms cyclopropyl orientation .
  • 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in complex spectra .

Q. How to mitigate hazards during scale-up?

  • Use explosion-proof reactors for exothermic cycloadditions.
  • Implement inert gas purging to prevent azide decomposition .

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